(Z)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzofuran derivatives One common approach is the cyclization of o-hydroxybenzaldehydes with malonic acid derivatives under acidic conditions to form benzofuran rings
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient production of high-purity compounds while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activities, such as antioxidant and antimicrobial properties, make it a valuable tool in biological studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory and anticancer agent.
Industry: The compound's unique properties may be harnessed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to the donation of electrons to neutralize free radicals, while its antimicrobial properties may result from the disruption of microbial cell membranes.
Comparison with Similar Compounds
When compared to other benzofuran derivatives, this compound stands out due to its unique structural features and biological activities. Similar compounds include:
Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.
Benzofuran-3-carboxylic acid: Exhibits anticancer activity.
Benzofuran-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
(Z)-N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-28-21-10-15(11-22(29-2)24(21)30-3)8-9-23(27)25-14-17-13-20(32-26-17)19-12-16-6-4-5-7-18(16)31-19/h4-13H,14H2,1-3H3,(H,25,27)/b9-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRTCFXPBMJOX-HJWRWDBZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.